molecular formula C8H7F3N2O2 B3046331 (2-Nitro-5-(trifluoromethyl)phenyl)methanamine CAS No. 1227587-74-7

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine

Cat. No. B3046331
CAS RN: 1227587-74-7
M. Wt: 220.15
InChI Key: IPCQEKVWBNRDHD-UHFFFAOYSA-N
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Description

“(2-Nitro-5-(trifluoromethyl)phenyl)methanamine” is a fluorine-containing block compound . It has a molecular weight of 220.15 and a molecular formula of C8H7F3N2O2 .


Molecular Structure Analysis

The InChI code for “(2-Nitro-5-(trifluoromethyl)phenyl)methanamine” is 1S/C8H7F3N2O2 . This indicates that the compound consists of a phenyl ring with a nitro group and a trifluoromethyl group attached, along with a methanamine group.


Physical And Chemical Properties Analysis

“(2-Nitro-5-(trifluoromethyl)phenyl)methanamine” has a predicted density of 1.422±0.06 g/cm3 and a predicted boiling point of 266.9±40.0 °C . It is typically stored at room temperature .

Safety and Hazards

This compound has several hazard statements including H227, H302, H314, H315, H319, H335, H412 . Precautionary measures include P210, P261, P271, P273, P280, P301, P301, P302, P304, P305, P310, P312, P313, P332, P337, P338, P340, P351, P352 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

[2-nitro-5-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCQEKVWBNRDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856915
Record name 1-[2-Nitro-5-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine

CAS RN

1227587-74-7
Record name 1-[2-Nitro-5-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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